molecular formula C10H10ClN7O2 B5742441 3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

Cat. No.: B5742441
M. Wt: 295.68 g/mol
InChI Key: VDARCHJQTYZMJB-WLRTZDKTSA-N
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Description

3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring substituted with a chloronitrophenyl group and a methylideneamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-nitrobenzaldehyde with 3,4-diamino-5-methyl-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, would be carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the chloro position.

Scientific Research Applications

3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine shares similarities with other triazole derivatives, such as fluconazole and itraconazole, which are used as antifungal agents.
  • Other similar compounds: include various substituted triazoles and imidazoles, which have diverse applications in medicine and industry.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a nitro group and a chloro group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN7O2/c1-6-14-16-10(17(6)12)15-13-5-7-4-8(18(19)20)2-3-9(7)11/h2-5H,12H2,1H3,(H,15,16)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARCHJQTYZMJB-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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